Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-
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Overview
Description
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- typically involves the condensation of 4-ethoxybenzoic acid with 3-hydroxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial production methods for benzamides generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the ortho and para positions relative to the hydroxyl group.
Scientific Research Applications
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- can be compared with other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities . For example, the presence of methoxy or acetoxy groups can enhance the compound’s solubility and bioavailability, while nitro groups can increase its antimicrobial potency .
Properties
CAS No. |
723255-70-7 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-ethoxy-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-8-6-11(7-9-14)15(18)16-12-4-3-5-13(17)10-12/h3-10,17H,2H2,1H3,(H,16,18) |
InChI Key |
RKGHHHJMTYVOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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